3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride is a chemical compound with the molecular formula C8H5FN2O2S2. It is known for its unique structure, which includes a thiadiazole ring and a sulfonyl fluoride group.
Mechanism of Action
Target of Action
It’s known that similar compounds have shown inhibitory activity against certain types of bacteria and fungi .
Mode of Action
It’s suggested that similar compounds can induce changes in the cellular structure of pathogens, leading to their inhibition .
Biochemical Pathways
Related compounds have been shown to disrupt normal hyphal growth in fungi, suggesting an impact on cellular growth and proliferation pathways .
Result of Action
Similar compounds have been observed to cause disordered entanglement of hyphae, shrinkage of hyphal surfaces, extravasation of cellular contents, and vacuole swelling and rupture .
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives can interact with various enzymes and proteins
Cellular Effects
Some thiadiazole derivatives have been shown to disrupt normal hyphal growth by inducing disordered entanglement of hyphae, shrinkage of hyphal surfaces, extravasation of cellular contents, and vacuole swelling and rupture . It is possible that 3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride may have similar effects on cells, but this requires further study.
Molecular Mechanism
Given the known effects of some thiadiazole derivatives, it is possible that this compound may interact with biomolecules in a similar manner, potentially leading to enzyme inhibition or activation and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction forms the thiadiazole ring, and subsequent reactions introduce the sulfonyl fluoride group .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction can lead to different thiadiazole derivatives .
Scientific Research Applications
3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring but differ in their substituents.
1,2,4-Dithiazole-5-ones: These compounds have a similar sulfur-containing ring structure but differ in their functional groups
Uniqueness
3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride is unique due to the presence of both the phenyl group and the sulfonyl fluoride group. This combination imparts distinct chemical properties, making it versatile for various applications .
Properties
IUPAC Name |
3-phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2S2/c9-15(12,13)8-10-7(11-14-8)6-4-2-1-3-5-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOHRNQUKHXKMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.